molecular formula C7H9BFNO4 B8202212 2-Fluoro-5-(methoxymethoxy)-pyridin-4-ylboronic acid

2-Fluoro-5-(methoxymethoxy)-pyridin-4-ylboronic acid

Cat. No.: B8202212
M. Wt: 200.96 g/mol
InChI Key: FSUDBYMEZASAPK-UHFFFAOYSA-N
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Description

2-Fluoro-5-(methoxymethoxy)-pyridin-4-ylboronic acid is a boronic acid derivative that features a fluorinated pyridine ring. This compound is of interest due to its potential applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of both fluorine and boronic acid groups in the molecule imparts unique chemical properties that can be exploited in various scientific and industrial applications.

Preparation Methods

The synthesis of 2-Fluoro-5-(methoxymethoxy)-pyridin-4-ylboronic acid typically involves the diazotization of substituted 2-aminopyridines followed by fluorination. One common method includes the reaction of 2-aminopyridine with sodium nitrite (NaNO2) in the presence of hydrofluoric acid (HF) to introduce the fluorine atom . The methoxymethoxy group can be introduced through subsequent etherification reactions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yields and purity.

Chemical Reactions Analysis

2-Fluoro-5-(methoxymethoxy)-pyridin-4-ylboronic acid undergoes various chemical reactions, including:

    Substitution Reactions:

    Cross-Coupling Reactions: The boronic acid group is highly reactive in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides in the presence of palladium catalysts.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, although these are less common compared to substitution and cross-coupling reactions.

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate (K2CO3), and solvents like tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted pyridines and biaryl compounds.

Scientific Research Applications

2-Fluoro-5-(methoxymethoxy)-pyridin-4-ylboronic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology and Medicine: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals. Its unique structure allows for the exploration of new drug candidates with improved properties.

    Industry: In the industrial sector, it is used in the production of advanced materials and specialty chemicals, benefiting from its reactivity and stability.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(methoxymethoxy)-pyridin-4-ylboronic acid in chemical reactions primarily involves the activation of the boronic acid group. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group forms a complex with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the halide substrate. The fluorine atom’s electron-withdrawing effect can also influence the reactivity of the pyridine ring, making it more susceptible to nucleophilic attack.

Comparison with Similar Compounds

Similar compounds to 2-Fluoro-5-(methoxymethoxy)-pyridin-4-ylboronic acid include other fluorinated pyridine boronic acids, such as 2-Fluoro-5-methoxyphenylboronic acid and 6-Fluoro-3-pyridinylboronic acid . These compounds share similar reactivity patterns but differ in the position and nature of the substituents on the pyridine ring. The presence of the methoxymethoxy group in this compound provides additional steric and electronic effects, making it unique compared to its analogs.

Properties

IUPAC Name

[2-fluoro-5-(methoxymethoxy)pyridin-4-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BFNO4/c1-13-4-14-6-3-10-7(9)2-5(6)8(11)12/h2-3,11-12H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSUDBYMEZASAPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1OCOC)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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